Cas no 59253-71-3 (methyl 5-cyano-1H-imidazole-4-carboxylate)

methyl 5-cyano-1H-imidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI)
- methyl 4-cyano-1H-imidazole-5-carboxylate
- methyl 5-cyano-1H-imidazole-4-carboxylate
- WFHXHWSOSWTZSL-UHFFFAOYSA-N
- 1H-IMIDAZOLE-4-CARBOXYLIC ACID, 5-CYANO-, METHYL ESTER
- ZB1089
- Methyl 4-cyano-1H-imidazole-5-carboxylate #
- Imidazole-5-carboxylic acid, 4-cyano-, methyl ester
- 5-CYANO-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER
-
- MDL: MFCD13174760
- インチ: 1S/C6H5N3O2/c1-11-6(10)5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)
- InChIKey: WFHXHWSOSWTZSL-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=C(C#N)N=CN1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 207
- トポロジー分子極性表面積: 78.8
methyl 5-cyano-1H-imidazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310197-1g |
methyl 5-cyano-1H-imidazole-4-carboxylate |
59253-71-3 | 95% | 1g |
$1229.0 | 2023-09-05 | |
Enamine | EN300-310197-10.0g |
methyl 5-cyano-1H-imidazole-4-carboxylate |
59253-71-3 | 95% | 10g |
$5283.0 | 2023-05-23 | |
Enamine | EN300-310197-0.1g |
methyl 5-cyano-1H-imidazole-4-carboxylate |
59253-71-3 | 95% | 0.1g |
$426.0 | 2023-09-05 | |
Enamine | EN300-310197-0.5g |
methyl 5-cyano-1H-imidazole-4-carboxylate |
59253-71-3 | 95% | 0.5g |
$959.0 | 2023-09-05 | |
Aaron | AR00EXVM-1g |
1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |
59253-71-3 | 95% | 1g |
$1715.00 | 2025-02-14 | |
Aaron | AR00EXVM-10g |
1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |
59253-71-3 | 95% | 10g |
$7290.00 | 2023-12-15 | |
1PlusChem | 1P00EXNA-10g |
1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |
59253-71-3 | 95% | 10g |
$6592.00 | 2023-12-16 | |
Aaron | AR00EXVM-100mg |
1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |
59253-71-3 | 95% | 100mg |
$611.00 | 2025-02-14 | |
Aaron | AR00EXVM-250mg |
1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |
59253-71-3 | 95% | 250mg |
$860.00 | 2025-02-14 | |
Enamine | EN300-310197-2.5g |
methyl 5-cyano-1H-imidazole-4-carboxylate |
59253-71-3 | 95% | 2.5g |
$2408.0 | 2023-09-05 |
methyl 5-cyano-1H-imidazole-4-carboxylate 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
methyl 5-cyano-1H-imidazole-4-carboxylateに関する追加情報
Methyl 5-Cyano-1H-Imidazole-4-Carboxylate (CAS No. 59253-71-3): A Comprehensive Overview
Methyl 5-cyano-1H-imidazole-4-carboxylate (CAS No. 59253-71-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MeCNImCOOMe, is characterized by its unique structural features, which include a cyano group and an ester functional group attached to an imidazole ring. These properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The imidazole ring, a fundamental component of methyl 5-cyano-1H-imidazole-4-carboxylate, is widely recognized for its biological significance. Imidazoles are found in numerous natural products and pharmaceuticals, including histamine and histidine, which play crucial roles in physiological processes such as neurotransmission and immune responses. The presence of the cyano group and the ester functionality further enhances the compound's reactivity and versatility, making it an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential applications of methyl 5-cyano-1H-imidazole-4-carboxylate in various therapeutic areas. For instance, researchers at the University of California, San Francisco, have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, it was shown that certain derivatives of methyl 5-cyano-1H-imidazole-4-carboxylate effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), without causing significant cytotoxicity.
Another promising application of methyl 5-cyano-1H-imidazole-4-carboxylate is in the field of anticancer drug development. A research team at the National Institutes of Health (NIH) has reported that certain analogs of this compound possess selective cytotoxicity against various cancer cell lines. In particular, these analogs have shown significant activity against breast cancer and lung cancer cells, suggesting their potential as novel anticancer agents. The mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer cells.
The synthetic accessibility of methyl 5-cyano-1H-imidazole-4-carboxylate has also contributed to its popularity in pharmaceutical research. The compound can be synthesized through a series of well-documented reactions, starting from readily available starting materials. One common synthetic route involves the reaction of 4-cyanopyrimidine with methyl chloroformate in the presence of a base, followed by cyclization to form the imidazole ring. This synthetic flexibility allows researchers to easily modify the structure to optimize its biological activity and pharmacological properties.
In addition to its therapeutic potential, methyl 5-cyano-1H-imidazole-4-carboxylate has been explored for its use in diagnostic imaging agents. Researchers at Harvard University have developed fluorescent probes based on this compound that can be used to visualize specific cellular processes in real-time. These probes have shown high sensitivity and selectivity, making them valuable tools for understanding complex biological systems.
The safety profile of methyl 5-cyano-1H-imidazole-4-carboxylate is another important consideration for its practical applications. Preclinical studies have indicated that this compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, further investigations are needed to fully understand its long-term effects and potential side effects.
In conclusion, methyl 5-cyano-1H-imidazole-4-carboxylate (CAS No. 59253-71-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and promising biological activities make it an exciting area of ongoing investigation. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the development of novel therapeutics and diagnostic tools.
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